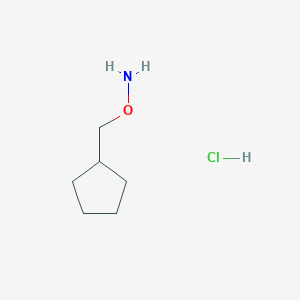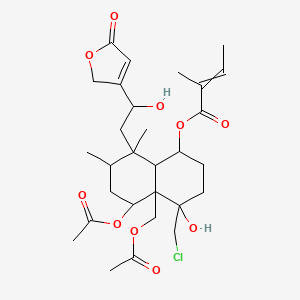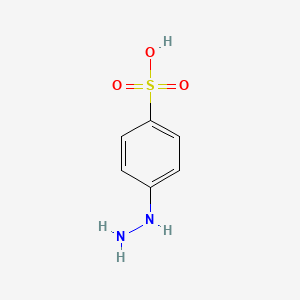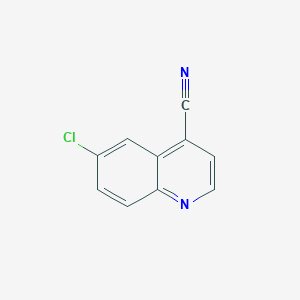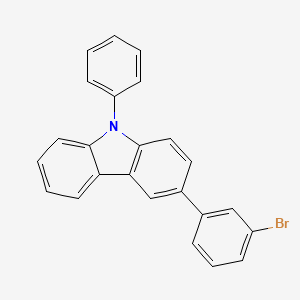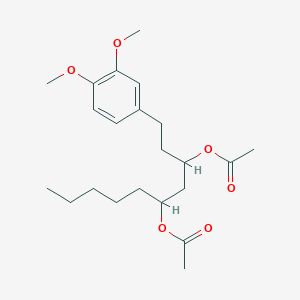
3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate, (3R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-[6]-Gingerdiol 3,5-diacetate (M6G-3,5-diacetate) is a compound derived from the ginger plant (Zingiber officinale) and is known to possess several pharmacological properties. M6G-3,5-diacetate has been studied extensively in the last decade, and has been found to have potential therapeutic applications in a variety of diseases.
Aplicaciones Científicas De Investigación
1. Identification and Isolation from Ginger
3'-Methoxy-[6]-Gingerdiol 3,5-diacetate, a derivative of [6]-Gingerdiol, has been identified in the rhizomes of Zingiber officinale (common ginger). The compound was isolated and its structure established through chemical and spectroscopic evidence, highlighting the diverse phytochemical composition of ginger (Kikuzaki, Tsai, & Nakatani, 1992) (Kikuzaki, Tsai, & Nakatani, 1992).
2. Antioxidative Activities
A study on novel glucosides related to 6-gingerdiol isolated from fresh ginger, including 3',5-diacetoxy-1-(4-hydroxy-3-methoxy-phenyl)decane, demonstrated their antioxidative activities. These compounds showed significant antioxidant capacity, as evaluated through linoleic acid model systems and DPPH radical-scavenging ability (Sekiwa, Kubota, & Kobayashi, 2000) (Sekiwa, Kubota, & Kobayashi, 2000).
3. Potential Neuroprotective Effects
Research suggests that ginger, containing compounds like 3',5-diacetoxy-6-gingerdiol, may offer neuroprotective benefits. The bioactive compounds in ginger, including gingerdiols, are being investigated for their potential role in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's, owing to their antioxidant and anti-inflammatory properties (Arcusa et al., 2022) (Arcusa et al., 2022).
4. Role in Metabolic Processes
Gingerdiol compounds, including 3',5-diacetoxy-6-gingerdiol, have been studied for their roles in metabolic processes. For instance, the metabolism of [6]-gingerol in rats involves the formation of various gingerdiol compounds, suggesting the importance of ginger's metabolites in its pharmacological effects (Nakazawa & Ohsawa, 2002) (Nakazawa & Ohsawa, 2002).
5. Bioactivity in Food and Pharmaceutical Industries
A comprehensive review highlighted the pungency and bioactivity of gingerols, including derivatives like gingerdiols. This study provided insights into the application of these compounds in food and pharmaceutical industries, emphasizing their potential in enhancing health and managing diseases (Gao et al., 2022) (Gao et al., 2022).
6. Antioxidant and Anticancer Activities
Further research on gingerdiol compounds in ginger showed their roles as antioxidants and potential anticancer agents. These studies suggest that gingerdiols, including 3',5-diacetoxy-6-gingerdiol, contribute to the recognized biological activities of ginger, such as antioxidative and anticancer properties (Lv et al., 2012) (Lv et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 3’-Methoxy-6This compound is a derivative of gingerdiol, a compound found in ginger, which has been studied for its potential anti-inflammatory and antioxidant properties
Mode of Action
The exact mode of action of 3’-Methoxy-6It is hypothesized that like other gingerdiol derivatives, it may interact with its targets to modulate biochemical pathways and exert its effects .
Biochemical Pathways
The specific biochemical pathways affected by 3’-Methoxy-6Related compounds have been shown to influence pathways associated with inflammation and oxidative stress
Pharmacokinetics
The pharmacokinetic properties of 3’-Methoxy-6Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of 3’-Methoxy-6Related compounds have demonstrated anti-inflammatory and antioxidant effects
Action Environment
The action, efficacy, and stability of 3’-Methoxy-6-Gingerdiol 3,5-diacetate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '3'-Methoxy-[6]-Gingerdiol 3,5-diacetate' involves the protection of the hydroxyl groups on the gingerol molecule, followed by the methylation of the protected hydroxyl group to form the methoxy group. The protected and methylated gingerol is then subjected to a diol cleavage reaction to form the desired compound.", "Starting Materials": [ "Gingerol", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of hydroxyl groups on gingerol using acetic anhydride and sodium hydroxide", "Methylation of protected gingerol using methanol and hydrochloric acid", "Diol cleavage of protected and methylated gingerol using sodium hydroxide and diethyl ether" ] } | |
Número CAS |
863780-90-9 |
Fórmula molecular |
C22H34O6 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[(3R,5S)-3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate |
InChI |
InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1 |
Clave InChI |
QCJKXQWAFFZFLJ-VQTJNVASSA-N |
SMILES isomérico |
CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



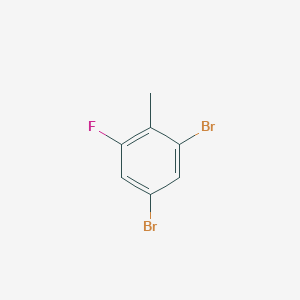
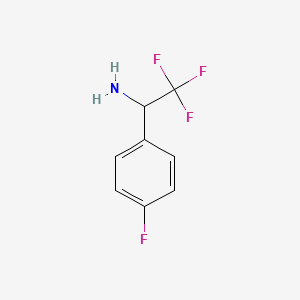
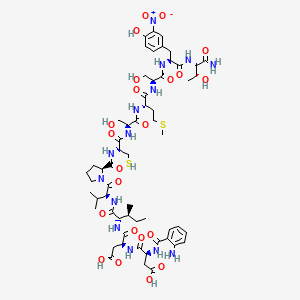
![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)



